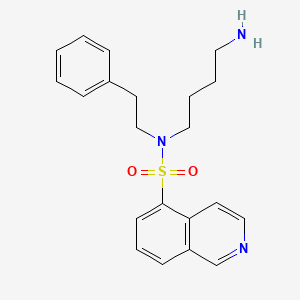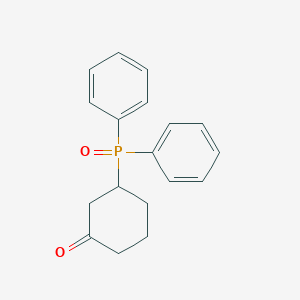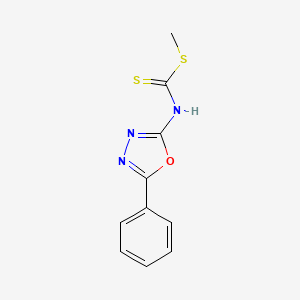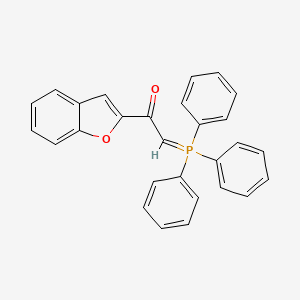
1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the construction of the benzofuran ring followed by the introduction of the triphenylphosphoranylidene group. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.
Introduction of the Triphenylphosphoranylidene Group: This step involves the reaction of the benzofuran derivative with triphenylphosphine under specific conditions to form the desired product.
Chemical Reactions Analysis
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The triphenylphosphoranylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-cancer properties.
What sets 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone apart is its unique combination of the benzofuran ring and the triphenylphosphoranylidene group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
23489-30-7 |
|---|---|
Molecular Formula |
C28H21O2P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C28H21O2P/c29-26(28-20-22-12-10-11-19-27(22)30-28)21-31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H |
InChI Key |
ZNDWFGMSRDNHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

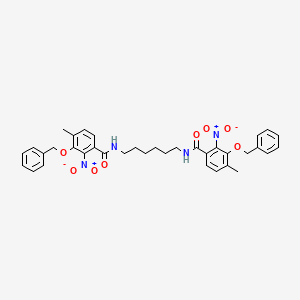
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
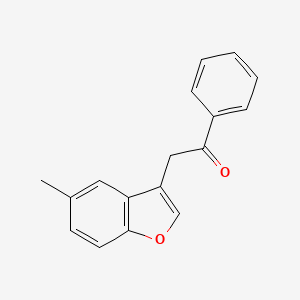
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
